5-Fold Greater Biochemical Potency Against KSP ATPase Activity Compared to First-Generation Ispinesib
SB-743921 exhibits a 5-fold increase in potency against the ATPase activity of KSP compared to ispinesib (SB-715992), the first KSP inhibitor to enter clinical trials [1]. This differential is observed in direct enzymatic assays, establishing a clear biochemical superiority for this second-generation compound .
| Evidence Dimension | KSP ATPase Inhibition Potency |
|---|---|
| Target Compound Data | Ki = 0.1 nM |
| Comparator Or Baseline | Ispinesib: Kiapp = 1.7 nM |
| Quantified Difference | 5-fold greater potency |
| Conditions | Enzymatic ATPase activity assay |
Why This Matters
This potency differential directly translates to a lower required concentration for target engagement in cell-based assays, potentially widening the therapeutic index and reducing off-target liabilities associated with higher compound concentrations.
- [1] Jackson JR, et al. A second generation KSP inhibitor, SB-743921, is a highly potent and active therapeutic in preclinical models of cancer. Clin Cancer Res. 2006;12(19 Suppl):B11. View Source
